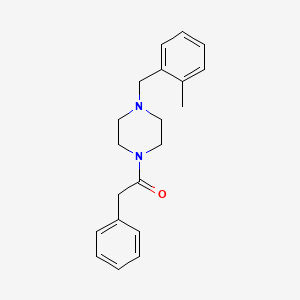![molecular formula C15H24N2O3S B5700745 4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)
4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying protein-protein interactions. EPPB is a small molecule that can selectively disrupt specific protein-protein interactions, making it a valuable tool for studying the role of these interactions in various biological processes.
Mécanisme D'action
4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide works by binding to specific sites on proteins that are involved in protein-protein interactions. This binding disrupts the interaction between the two proteins, preventing them from carrying out their normal function. The selectivity of 4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide for specific protein-protein interactions makes it a valuable tool for studying the role of these interactions in various biological processes.
Biochemical and Physiological Effects:
4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, depending on the specific protein-protein interaction that it disrupts. For example, 4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, resulting in decreased cell proliferation and increased apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is its selectivity for specific protein-protein interactions. This allows researchers to study the role of these interactions in various biological processes with a high degree of specificity. However, one limitation of 4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is that it may not be effective in disrupting all protein-protein interactions, and its effectiveness may vary depending on the specific interaction being studied.
Orientations Futures
There are several potential future directions for research involving 4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide. One area of interest is the development of new compounds that can selectively disrupt other protein-protein interactions. Another potential direction is the use of 4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide in combination with other compounds to target multiple protein-protein interactions simultaneously. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide and its potential applications in various areas of research.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide involves several steps, starting with the reaction of 4-nitrobenzenesulfonamide with ethyl bromoacetate to form 4-ethoxybenzenesulfonamide. This compound is then reacted with 1-pyrrolidinepropanol to form 4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide.
Applications De Recherche Scientifique
4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been used in a variety of scientific research applications, particularly in the study of protein-protein interactions. One area of research that has benefited from the use of 4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is the study of intracellular signaling pathways. By selectively disrupting specific protein-protein interactions, researchers can gain a better understanding of the role these interactions play in various signaling pathways.
Propriétés
IUPAC Name |
4-ethoxy-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-2-20-14-6-8-15(9-7-14)21(18,19)16-10-5-13-17-11-3-4-12-17/h6-9,16H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBWUUUGZYKLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-allyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5700675.png)
![methyl 3-[(3,5-dimethoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B5700683.png)
![6-chloro-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5700689.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5700691.png)
![methyl 4-{3-methyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5700703.png)

![N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide](/img/structure/B5700710.png)


![3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5700730.png)


![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)